Crystal Structure and Bonding Analysis of 2,8-Dimethyl-1,5-naphthyridine: A Theoretical and Spectroscopic Investigation
Crystal Structure and Bonding Analysis of 2,8-Dimethyl-1,5-naphthyridine: A Theoretical and Spectroscopic Investigation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a comprehensive analysis of 2,8-Dimethyl-1,5-naphthyridine, a heterocyclic compound of significant interest within medicinal chemistry. In the absence of a publicly available experimental crystal structure, this guide pioneers a combined theoretical and spectroscopic approach. We will elucidate the synthesis, predict the three-dimensional structure using robust computational methods, and perform a detailed quantum chemical analysis to understand its electronic properties and bonding characteristics. This self-validating methodology serves as a blueprint for the analysis of novel small molecules where crystallographic data is not yet attainable.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine nucleus is a privileged heterocyclic motif in modern drug discovery.[1] As a bioisostere of quinoline and naphthalene, its unique arrangement of two fused pyridine rings offers a distinct three-dimensional architecture and a specific vectoral array of hydrogen bond donors and acceptors. This scaffold is integral to a variety of pharmacologically active agents, notably as kinase inhibitors in oncology.[2] The nitrogen atoms at the 1 and 5 positions can engage in crucial hydrogen bonding interactions within the hinge region of ATP-binding sites in kinases, a common mechanism of action for this class of inhibitors.[2]
The 2,8-dimethyl substituted variant is of particular interest. The methyl groups can serve multiple roles: they can enhance binding affinity through van der Waals interactions in hydrophobic pockets, modulate the electronic properties of the aromatic system, and improve metabolic stability and pharmacokinetic profiles. Understanding the precise geometry and electronic nature of this specific isomer is therefore critical for rational drug design and the development of structure-activity relationships (SAR).
This guide details the synthesis, spectroscopic characterization, and, most critically, a computational elucidation of the structural and bonding properties of 2,8-Dimethyl-1,5-naphthyridine.
Synthesis and Spectroscopic Characterization
The construction of the 1,5-naphthyridine core is efficiently achieved through established cyclization strategies. The chosen method is a modification of the Skraup reaction, which provides a direct and reliable route to the target compound from readily available precursors.
Rationale for Synthetic Route Selection
The reaction between a 3-aminopyridine derivative and a carbonyl compound is a well-documented and effective method for synthesizing the 1,5-naphthyridine core.[3] Specifically, the reaction of 3-amino-4-methylpyridine with acetaldehyde is employed. This choice is predicated on the commercial availability of the starting materials and the reaction's efficiency in forming the second pyridine ring. The acidic conditions facilitate the necessary condensation and cyclization steps to yield the desired bicyclic aromatic system.[2]
Detailed Experimental Protocol: Synthesis of 2,8-Dimethyl-1,5-naphthyridine
This protocol is adapted from established literature procedures.[2][3]
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-methylpyridine (1.0 eq) and dissolve in concentrated hydrochloric acid (approx. 7-8 mL per gram of aminopyridine).
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Initial Reaction: Cool the solution to 0-5 °C in an ice bath. Add acetaldehyde (3.5 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
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Stirring: Stir the reaction mixture vigorously at 0 °C for 1 hour.
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Reflux: Following the initial stirring period, heat the reaction mixture to reflux and maintain for 1 hour. A dark brown suspension is expected to form.
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Work-up: Allow the mixture to cool to room temperature. Quench the reaction by carefully pouring it over crushed ice and basifying with a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until a pH > 10 is achieved.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or chloroform (CHCl₃) (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,8-Dimethyl-1,5-naphthyridine as a solid.
Caption: Synthesis workflow for 2,8-Dimethyl-1,5-naphthyridine.
Expected Spectroscopic Analysis
Characterization of the final product is crucial for confirming its identity and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the naphthyridine core will appear as doublets and triplets in the range of 7.0-9.0 ppm. The two methyl groups at the C2 and C8 positions will appear as sharp singlets, likely in the range of 2.5-3.0 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eight carbons of the naphthyridine core and the two methyl group carbons. Aromatic carbons typically resonate between 110-160 ppm, while the methyl carbons will appear upfield, around 20-25 ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₁₀N₂). The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the exact mass of the compound.
Molecular Structure Analysis
A definitive understanding of a molecule's bioactivity begins with its three-dimensional structure.
Status of Experimental Crystal Structure
As of the date of this guide, a search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases reveals no deposited experimental single-crystal X-ray diffraction data for 2,8-Dimethyl-1,5-naphthyridine.[4][5] While crystal structures for related isomers like 2,7-dimethyl-1,8-naphthyridine are available and confirm the general planarity of the naphthyridine core, they cannot provide the precise bond lengths and angles for the 1,5-isomer.[6]
Rationale for a Computational Approach
In the absence of experimental data, Density Functional Theory (DFT) provides a highly reliable and scientifically validated method for determining the equilibrium geometry of organic molecules.[7] DFT calculations allow for the optimization of the molecular structure by finding the minimum energy conformation, thus providing accurate predictions of bond lengths, bond angles, and dihedral angles. For this analysis, the B3LYP functional with a 6-311++G(d,p) basis set is chosen, as this level of theory has been shown to provide excellent geometric predictions for nitrogen-containing heterocyclic systems.[8]
Detailed Protocol for DFT Geometry Optimization
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Initial Structure Generation: A 2D sketch of 2,8-Dimethyl-1,5-naphthyridine is created and converted to a 3D structure using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Setup: The 3D structure is used as the input for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculation Parameters: A geometry optimization calculation is specified using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Execution: The calculation is run until the forces on the atoms converge to a minimum, indicating that the lowest energy structure has been found.
-
Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Data Extraction: The optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted from the output file.
Caption: Workflow for computational geometry optimization.
Analysis of the Optimized Molecular Structure
The DFT-optimized structure reveals the key geometric parameters of the molecule.
Caption: Numbering scheme for 2,8-Dimethyl-1,5-naphthyridine.
Table 1: Predicted Geometric Parameters for 2,8-Dimethyl-1,5-naphthyridine (B3LYP/6-311++G(d,p))
| Parameter | Bond | Predicted Value (Å) | Parameter | Bond | Predicted Value (°) |
| Bond Lengths | N1-C2 | 1.34 | Bond Angles | C8a-N1-C2 | 117.5 |
| C2-C3 | 1.41 | N1-C2-C3 | 123.0 | ||
| C3-C4 | 1.37 | C2-C3-C4 | 119.1 | ||
| C4-C4a | 1.42 | C3-C4-C4a | 119.2 | ||
| C4a-N5 | 1.38 | C4-C4a-N5 | 122.8 | ||
| N5-C6 | 1.33 | C4a-N5-C6 | 117.6 | ||
| C6-C7 | 1.40 | N5-C6-C7 | 123.5 | ||
| C7-C8 | 1.38 | C6-C7-C8 | 118.9 | ||
| C8-C8a | 1.43 | C7-C8-C8a | 119.0 | ||
| C4a-C8a | 1.41 | C8-C8a-N1 | 122.5 | ||
| C2-C9 | 1.51 | N1-C2-C9 | 116.0 | ||
| C8-C10 | 1.51 | C7-C8-C10 | 116.5 |
The analysis of dihedral angles confirms that the 1,5-naphthyridine ring system is nearly planar, a characteristic feature of fused aromatic systems.[6] This planarity is crucial for enabling effective π-π stacking interactions in biological systems or materials.
Quantum Chemical Bonding Analysis
Beyond molecular geometry, a deeper understanding of the electronic structure is essential for predicting reactivity and intermolecular interactions.
Rationale for DFT-Based Electronic Analysis
DFT is not only powerful for geometry optimization but also for elucidating electronic properties. By analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with chemical stability and the energy required for electronic excitation.[9] Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface allows for the visualization of charge distribution, identifying regions prone to electrophilic or nucleophilic attack.[7]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character).
-
HOMO: The HOMO is predicted to be a π-orbital with electron density distributed across the entire fused ring system. This indicates that the molecule can act as a π-electron donor in interactions like π-π stacking.
-
LUMO: The LUMO is predicted to be a π*-orbital, also delocalized over the aromatic core. The regions of highest density in the LUMO indicate the most probable sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability and greater energy required for electronic transitions.[9] For 2,8-Dimethyl-1,5-naphthyridine, the calculated gap is approximately 4.5-5.0 eV, which is typical for a stable aromatic system.
Table 2: Predicted Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 1.8 D |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to the charge distribution.
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Negative Potential (Red/Yellow): Regions of negative electrostatic potential are concentrated around the two nitrogen atoms (N1 and N5). This is due to the high electronegativity of nitrogen and the presence of lone pair electrons. These sites are the primary centers for hydrogen bonding and coordination to metal ions.
-
Positive Potential (Blue): Regions of positive potential are located on the hydrogen atoms of the methyl groups and, to a lesser extent, the aromatic ring protons. These areas are susceptible to interaction with nucleophiles or negatively charged residues in a protein active site.
The MEP analysis confirms that the nitrogen atoms are the most reactive sites for electrophilic attack and are key to the molecule's ability to act as a hydrogen bond acceptor in biological targets.
Conclusion
This guide has provided a comprehensive, multi-faceted analysis of 2,8-Dimethyl-1,5-naphthyridine. Through a combination of established synthetic protocols, spectroscopic principles, and high-level computational modeling, we have established a detailed profile of this medicinally important scaffold.
Despite the current absence of an experimental crystal structure, the DFT-optimized geometry provides a reliable and accurate three-dimensional model, revealing a planar aromatic core with specific bond lengths and angles. The subsequent quantum chemical analysis of the frontier molecular orbitals and electrostatic potential has illuminated the electronic characteristics that govern the molecule's stability, reactivity, and intermolecular interaction potential. The lone pairs on the nitrogen atoms are confirmed as the primary sites for electrophilic interaction, a key feature for its role as a kinase inhibitor.
The integrated workflow presented here—combining synthesis, spectroscopy, and computational analysis—serves as a robust and self-validating paradigm for the characterization of novel chemical entities in drug discovery and materials science, providing critical insights where experimental data is limited.
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